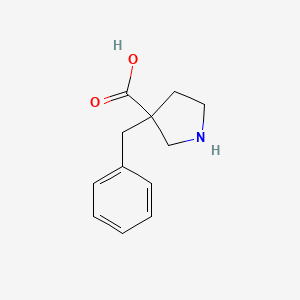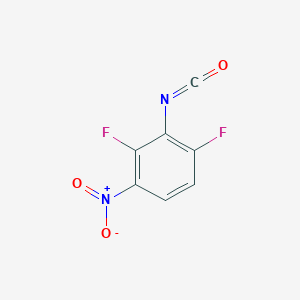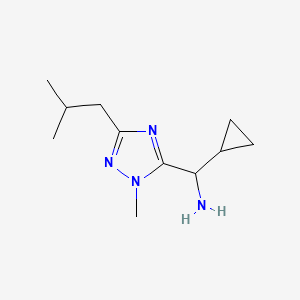
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and the presence of ethyl and tetrahydro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step reactions. One common method includes the following steps :
Step 1: Sodium hydroxide in acetone, followed by water at 0°C, maintaining pH 10.8 - 11.
Step 2: Reaction with trifluoro-[1,3,5]triazine and pyridine in dichloromethane at -10°C for 2 hours.
Step 3: Quinoline in dichloromethane at 55°C for 48 hours.
Step 4: Hydrogenation using 5%-palladium on activated carbon in ethanol for 2.5 hours at 760.05 Torr.
Step 5: Microwave irradiation in acetic acid at 200°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzene ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications :
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 3-(S)-amino-1-tertbutyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
3-ethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may result in different binding affinities and metabolic pathways compared to other benzodiazepine derivatives.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-11(15)13-9-6-4-3-5-7(9)10(14)12-8/h3-6,8H,2H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
URLWUUUOWIIBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)










